2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Overview
Description
Scientific Research Applications
Dendritic Melamine Synthesis
A study by Morar et al. (2018) showcased the use of 4-(n-Octyloxy)aniline, a component structurally related to 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline, in the synthesis and structure of novel G-2 melamine-based dendrimers. These dendrimers demonstrate self-organizing and self-assembling capabilities due to the diversity of cores and central building blocks. They hold potential in the field of nanotechnology and materials science, offering insights into the creation of complex, structured materials with specific functional properties. The study emphasizes the significance of the nature of dendritic construction and its influence on the self-organization and assembly of these molecules in both solution and solid states (Morar et al., 2018).
Synthesis of Labelled Polychlorobiphenyls
Bergman et al. (1981) explored the synthesis of 14C-labelled polychlorobiphenyls from derivatives of aniline, including 2,4,5-trichloroaniline. The research offers valuable insights into the synthesis pathways of these complex molecules, potentially contributing to the understanding and tracking of environmental pollutants like polychlorobiphenyls. The study provides foundational knowledge for further research in environmental sciences, particularly in the analysis and monitoring of persistent organic pollutants (Bergman et al., 1981).
Study of Mesomorphic Properties
Hasegawa et al. (1989) investigated the impact of chloro substitution on the mesomorphic properties of certain aniline derivatives. The study emphasizes the nuanced influence of molecular structure on the transition temperatures of liquid crystals, contributing to the field of materials science and the development of liquid crystal displays and other technologies that rely on precise control of mesomorphic properties (Hasegawa et al., 1989).
Aniline Derivatives in Chemical Synthesis
Several studies have utilized aniline derivatives in the synthesis of complex chemical structures. Maeba et al. (1993) demonstrated the use of furanone glycoside treated with aniline to produce various complex molecules, indicating the role of aniline derivatives in facilitating diverse chemical reactions and the synthesis of novel compounds. Baigrie et al. (1972) explored the conversion of anilines into arynes, providing insights into the reactivity and transformation of these molecules in chemical synthesis (Maeba et al., 1993), (Baigrie et al., 1972).
Structural and Thermodynamic Studies
The study by Vecchio (2006) on the standard molar enthalpies and entropies of vaporization for trichlorophenoxy herbicides related to 2,4,5-trichloroaniline underscores the importance of understanding the physical properties of these molecules for environmental and safety assessments. Additionally, Badawi et al. (2009) investigated the structural stability of chloroaniline derivatives, providing valuable data for the design and utilization of these compounds in various industrial and scientific applications (Vecchio, 2006), (Badawi et al., 2009).
properties
IUPAC Name |
2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOOTWEPCPINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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